molecular formula C10H19N B8702661 4-(1-cyclopropylethyl)Piperidine

4-(1-cyclopropylethyl)Piperidine

Cat. No.: B8702661
M. Wt: 153.26 g/mol
InChI Key: JLDDHMKQZWWHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Cyclopropylethyl)Piperidine is a piperidine derivative of significant interest in medicinal chemistry and organic synthesis. The piperidine ring is a fundamental structural motif found in a vast number of pharmaceuticals and biologically active compounds . This particular compound features a 1-cyclopropylethyl substituent at the 4-position of the piperidine ring, a modification that can influence the molecule's stereoelectronic properties, metabolic stability, and binding affinity to biological targets. Piperidine derivatives are crucial building blocks for the pharmaceutical industry, found in over twenty classes of drugs, including antipsychotics, analgesics, and treatments for neurological conditions . The cyclopropylethyl group is a structural feature present in known bioactive molecules and AT2R receptor antagonists, highlighting its relevance in drug discovery programs . Researchers utilize this substituted piperidine as a key synthetic intermediate for constructing more complex molecular architectures. Its applications span the development of potential therapeutic agents, method development in synthetic chemistry, and as a standard in analytical studies. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets and handle the compound adhering to all applicable laboratory safety protocols.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

4-(1-cyclopropylethyl)piperidine

InChI

InChI=1S/C10H19N/c1-8(9-2-3-9)10-4-6-11-7-5-10/h8-11H,2-7H2,1H3

InChI Key

JLDDHMKQZWWHPK-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)C2CCNCC2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

4-(1-cyclopropylethyl)Piperidine serves as a precursor for synthesizing various piperidine derivatives, which are crucial in pharmaceutical development. Its structural characteristics allow for modifications that enhance biological activity, making it a valuable compound in drug design.

Antihypertensive Agents

Research indicates that derivatives of 4-(1-cyclopropylethyl)Piperidine are being investigated for their potential as antihypertensive agents. The compound's structural similarity to imidazole-based compounds suggests it may lower blood pressure effectively. Synthetic analogs have shown significant antihypertensive activity in animal models, indicating a promising avenue for developing new blood pressure medications.

Anticancer and Antidiabetic Applications

The compound is also utilized in synthesizing oxadiazole derivatives, which exhibit a range of medicinal applications, including anticancer and antidiabetic effects. Chemical synthesis routes involve creating these derivatives from 4-(1-cyclopropylethyl)Piperidine followed by in vitro and in vivo testing, revealing diverse pharmacological activities.

4-(1-cyclopropylethyl)Piperidine and its derivatives have been shown to possess various biological activities:

  • Antimicrobial Activity : Piperidine derivatives exhibit varying degrees of microbial inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .
  • Anti-inflammatory Properties : Some studies have indicated that piperidine derivatives can reduce inflammation, making them candidates for anti-inflammatory drugs .
  • Antitumor Activity : The compound's derivatives have demonstrated antiproliferative effects on cancer cells, suggesting potential use as anticancer agents .

Synthesis Pathways

The synthesis of 4-(1-cyclopropylethyl)Piperidine involves several chemical reactions that allow for the creation of various derivatives:

  • Nucleophilic Substitution : This method is commonly employed to modify the compound and enhance its biological properties.
  • Condensation Reactions : These reactions can be performed in the presence of bases to yield novel piperidine derivatives with targeted pharmacological effects .

Case Studies

Several studies have documented the applications and efficacy of compounds derived from 4-(1-cyclopropylethyl)Piperidine:

  • Study on Antihypertensive Effects : In a controlled study using animal models, synthetic analogs of the compound showed significant reductions in blood pressure when administered via the tail-cuff method. This study highlighted the compound's potential as a lead for developing new antihypertensive medications.
  • Investigation of Anticancer Properties : A series of piperidine derivatives were tested for their ability to inhibit tumor growth in human xenograft models. The results indicated that certain derivatives exhibited potent antitumor activity with acceptable safety profiles .

Data Table: Summary of Applications

Application TypeDescriptionResearch Findings
Antihypertensive AgentsPotential to lower blood pressureSignificant activity observed in animal models
Anticancer ApplicationsSynthesis of oxadiazole derivativesDiverse pharmacological activities noted
Antimicrobial ActivityInhibition against various bacteriaEffective against Gram-positive and Gram-negative
Anti-inflammatory EffectsReduction of inflammationPromising results in preliminary studies

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Physicochemical Properties

The substituent at the 4-position of the piperidine ring critically determines a compound’s physicochemical and biological behavior. Below is a comparative analysis of 4-(1-cyclopropylethyl)piperidine and key analogs:

Table 1: Structural and Predicted Physicochemical Properties
Compound Substituent Molecular Weight (g/mol) Predicted logP* Key Features
4-(1-Cyclopropylethyl)Piperidine Cyclopropylethyl ~169.27 ~2.1 High rigidity, moderate lipophilicity
4-(4'-Fluorobenzyl)Piperidine 4-Fluorobenzyl 193.24 ~2.8 Aromatic, enhanced metabolic stability
4-(Naphthalen-1-yloxy)but-2-yn-1-yl Piperidine Naphthoxy-alkynyl ~325.38 ~3.5 Extended conjugation, high lipophilicity
Remifentanil Methoxycarbonyl-phenyl 412.91 ~1.9 Ester group, rapid metabolism

*logP values estimated using fragment-based methods.

  • Its moderate lipophilicity (logP ~2.1) may balance membrane permeability and solubility .
  • Fluorobenzyl Group : The fluorine atom enhances electronegativity and metabolic resistance, as seen in 4-(4'-fluorobenzyl)piperidine, which is used in drug intermediates .

Pharmacological Activity

Piperidine derivatives exhibit diverse receptor affinities and therapeutic applications:

Table 2: Pharmacological Profiles of Selected Piperidines
Compound Target Receptor Activity Key Findings
4-(1-Cyclopropylethyl)Piperidine* μ-opioid (inferred) Potential agonist Cyclopropane may slow metabolism vs. esters
Remifentanil μ-opioid Potent agonist Rapid hydrolysis by esterases; short-acting
4-(Naphthalen-1-yloxy)but-2-yn-1-yl Piperidine Local anesthetic targets Local anesthetic Prolonged duration due to lipophilicity
4-(4'-Fluorobenzyl)Piperidine N/A Intermediate Used in synthesizing fluorinated drugs

*Inferred from structural similarity to remifentanil .

  • Cyclopropylethyl vs. Ester Groups : Unlike remifentanil’s ester linkage (prone to hydrolysis ), the cyclopropylethyl group may confer greater metabolic stability, extending half-life.
  • Fluorinated vs. Bulky Substituents : Fluorobenzyl groups improve binding to hydrophobic pockets (e.g., in kinases), while naphthoxy-alkynyl groups enhance local anesthetic duration .

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